2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione
Description
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione is an anthraquinone derivative characterized by two amino substituents at positions 2 and 3 of the anthracene core. The compound features a dimethylamino group (-N(CH₃)₂) at position 2 and a methylamino group (-NHCH₃) at position 2. This substitution pattern distinguishes it from other anthraquinones, which often have hydroxyl or amino groups at positions 1, 4, 5, or 3. Anthraquinones are known for their planar aromatic structure, enabling π-π stacking interactions and intercalation into biological macromolecules like DNA . The electron-donating amino groups enhance solubility and electronic properties, making such derivatives relevant in pharmaceuticals, dyes, and materials science .
Properties
CAS No. |
62468-66-0 |
|---|---|
Molecular Formula |
C17H16N2O2 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-(dimethylamino)-3-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H16N2O2/c1-18-14-8-12-13(9-15(14)19(2)3)17(21)11-7-5-4-6-10(11)16(12)20/h4-9,18H,1-3H3 |
InChI Key |
LCHBTQMUKWFNRR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione typically involves the introduction of dimethylamino and methylamino groups to the anthracene core. One common synthetic route includes the reaction of anthracene-9,10-dione with dimethylamine and methylamine under controlled conditions. Industrial production methods may involve similar reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino groups can be replaced with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone class. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its distinct structure featuring two amino groups and two ketone functionalities. Its molecular formula is , and it has a molecular weight of approximately 251.285 g/mol.
Scientific Research Applications
This compound has several applications across different fields.
- Chemistry The compound is used as a precursor in the synthesis of complex organic molecules. It can undergo reactions such as oxidation, reduction, and substitution, making it a versatile building block for creating various derivatives.
- Biology Studies have explored its potential biological activities, including antimicrobial and anticancer properties. Some research suggests that derivatives of anthracene-9,10-dione can effectively inhibit CK2 activity, indicating potential therapeutic applications in oncology.
- Medicine It is investigated for potential use in drug development.
- Industry It is utilized as a dye intermediate and in the production of pigments.
Chemical Reactions
This compound undergoes several types of chemical reactions.
- Oxidation The compound can be oxidized to form quinones, using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction Reduction reactions can convert the quinone structure back to the hydroquinone form, using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution The amino groups can participate in substitution reactions, leading to the formation of derivatives, using halogenating or alkylating agents.
Interaction with Metal Ions
Research has demonstrated that this compound can form complexes with transition metals like copper(II), which can affect its electronic properties and reactivity. These interactions are critical for understanding how the compound might function in biological contexts or in catalysis.
Biological Activities
Research indicates that this compound exhibits notable biological activities. It has been studied for its potential as an inhibitor of protein kinase CK2, an enzyme implicated in various cancers. In vitro studies have shown that derivatives of anthracene-9,10-dione can inhibit CK2 activity effectively, suggesting potential therapeutic applications in oncology. Additionally, some studies suggest that compounds in this class may possess antimicrobial properties, although comprehensive biological evaluations are still required to fully understand their mechanisms and efficacy.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets through its amino groups. These interactions can influence various molecular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of anthraquinones are highly dependent on substituent type, position, and number. Below is a comparative analysis of key analogs:
Key Findings
Substituent Position and Biological Activity The target compound’s 2,3-substitution is rare compared to the more common 1,4 or 1,5 patterns. For instance, Disperse Blue 3 (1,4-bis(methylamino)) is a commercial dye, while AQ5H (1,5-bis(methylaminoethyl)amino) binds DNA via intercalation, suggesting that substituent position dictates application . Mitoxantrone, with hydroxyl and extended amino-ethyl chains at positions 1,4,5,8, exhibits potent anticancer activity due to enhanced DNA binding and topoisomerase inhibition. The target compound’s compact 2,3-substitution may limit such interactions but improve solubility .
Electronic and Solubility Properties Electron-donating groups like -N(CH₃)₂ increase electron density on the anthraquinone core, altering redox behavior. For example, phenothiazine-anthraquinone hybrids with ethynyl linkages show reduced HOMO-LUMO gaps, enabling charge-transfer transitions . The target compound’s tertiary amine (dimethylamino) and secondary amine (methylamino) groups likely enhance solubility in polar solvents compared to non-amino-substituted analogs like 2-(tert-pentyl)anthracene-9,10-dione .
pH-Responsive Behavior Analogous compounds with tertiary amines, such as 1-((3-(dimethylamino)propyl)amino)anthraquinone, exhibit pH-dependent charge switching (neutral at pH 7.0, protonated at pH 4.4), enabling use in stimuli-responsive drug carriers . This property is shared by the target compound due to its dimethylamino group.
Molecular Docking and Computational Insights
- Mitoxantrone derivatives with hydroxy/amino groups show strong binding to viral proteins (e.g., monkeypox thymidylate kinase) in silico . The target compound’s substituents may favor interactions with similar targets, though steric hindrance from the 2,3-substitution could reduce affinity.
- Phenothiazine-anthraquinone hybrids demonstrate that extended conjugation lowers HOMO-LUMO gaps, a property that could be engineered into the target compound via structural modifications .
Biological Activity
2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family, notable for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and various applications based on recent studies and findings.
Chemical Structure and Properties
The compound features a dimethylamino group and a methylamino group attached to the anthracene backbone. Its molecular formula is C₁₅H₁₅N₃O₂, which contributes to its unique chemical behavior and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit protein kinase CK2, an enzyme linked to various cancers. In vitro studies have demonstrated that derivatives of anthracene-9,10-dione can effectively inhibit CK2 activity, suggesting potential therapeutic applications in oncology.
- In Vitro Studies : The compound has been tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
- Mechanism of Action : The anticancer effects are believed to be mediated through oxidative stress induction and DNA intercalation, disrupting cellular function and promoting programmed cell death.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Various studies have reported MIC values indicating effective antibacterial activity against pathogens such as E. coli and S. aureus .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| S. aureus | 0.0048 |
| C. albicans | 0.039 |
Other Biological Activities
In addition to its anticancer and antimicrobial properties, the compound has been investigated for:
- Inhibition of Sulfide Production : It has been noted for its ability to inhibit sulfide production by sulfate-reducing bacteria, which is beneficial in industrial applications such as sewage treatment .
- Potential Use in Drug Development : The compound's interactions with various biological targets make it a candidate for further exploration in drug formulation.
Case Studies
-
Antitumor Activity Study :
A study evaluated the antitumor effects of unsymmetrically substituted anthracene-9,10-diones, including this compound. The results indicated high in vitro activity against L1210 leukemia cells but lower efficacy in vivo due to metabolic factors . -
Antimicrobial Evaluation :
An investigation into the antimicrobial efficacy revealed that this compound exhibited significant growth inhibition of several bacterial strains with varying MIC values .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Dimethylamino)-3-(methylamino)anthracene-9,10-dione, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions on halogenated anthraquinone precursors. For example, substituting chloro groups with methylamino and dimethylamino moieties under controlled pH and temperature (e.g., using NaOMe in DMF at 80–100°C). Reaction progress should be monitored via TLC or HPLC to optimize stoichiometric ratios and minimize side products like over-alkylation .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals based on coupling patterns and integration. For instance, methylamino protons typically appear as singlets in the range δ 2.8–3.2 ppm, while dimethylamino groups show up as sharp singlets at δ 2.5–3.0 ppm .
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., distinguishing para vs. meta positions) by analyzing bond lengths and angles .
Q. What are the solubility properties of this compound, and how do they affect experimental handling?
- Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but shows improved solubility in chlorinated solvents (e.g., CHCl₃). Pre-sonication or heating (50–60°C) can enhance dissolution. For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (<1% DMSO) to avoid precipitation .
Advanced Research Questions
Q. How do the electronic properties of this compound influence its potential applications in organic electronics?
- Methodological Answer : The electron-donating dimethylamino and methylamino groups lower the LUMO energy, enhancing charge-transfer capabilities. UV-Vis spectroscopy (λmax ~450–500 nm) and cyclic voltammetry (reduction potentials at −1.2 to −1.5 V vs. Ag/Ag⁺) can quantify these effects. Applications include organic light-emitting diodes (OLEDs) or as electron-transport layers in perovskite solar cells .
Q. What strategies mitigate conflicting data in determining substitution patterns in anthracene derivatives?
- Methodological Answer :
- Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) with X-ray crystallography to resolve ambiguities in regiochemistry.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental NMR data .
Q. How does the compound’s fluorescence compare to other anthracene derivatives, and what factors influence quantum yield?
- Methodological Answer : The compound exhibits strong fluorescence (Φ ~0.4–0.6) due to extended π-conjugation and intramolecular charge transfer. Compare with derivatives like 9,10-diphenylanthracene (Φ ~0.9) . To optimize quantum yield:
- Solvent Polarity : Use non-polar solvents (e.g., hexane) to reduce quenching.
- Substituent Effects : Electron-donating groups (e.g., –NMe₂) enhance emission by stabilizing excited states .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for similar anthraquinone derivatives?
- Methodological Answer : Variability often arises from impurities in starting materials or oxygen-sensitive intermediates. Reproduce reactions under inert atmospheres (N₂/Ar) and characterize intermediates via LC-MS. For example, yields for 9,10-dihydroanthracene derivatives improved from 40% to 75% after rigorous drying of reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
